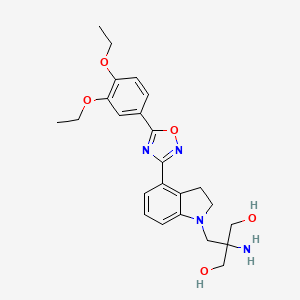![molecular formula C25H23ClN2O5S B10837038 1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)
1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9493447, 1001” is a synthetic chemical known for its high selectivity and efficacy in various applications. It is often used in scientific research due to its unique properties and stability. This compound is also referred to as BDBM253042 and has been studied extensively for its potential in various fields .
Preparation Methods
The synthesis of “US9493447, 1001” involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity. Industrial production methods have been optimized to produce this compound on a large scale, ensuring consistency and quality .
Chemical Reactions Analysis
“US9493447, 1001” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include magnesium chloride, ethylene glycol tetraacetic acid, and bovine serum albumin. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it has been studied for its potential therapeutic applications, particularly in the cardiovascular field. It is also used in industrial applications, such as the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of “US9493447, 1001” involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of phosphodiesterase 10, which plays a crucial role in various biological processes. By inhibiting this enzyme, the compound can modulate cellular signaling pathways and exert its effects .
Comparison with Similar Compounds
“US9493447, 1001” is unique compared to other similar compounds due to its high selectivity and stability. Similar compounds include other phosphodiesterase inhibitors, such as BDBM253042 and CHEMBL3964627. “US9493447, 1001” stands out due to its optimized synthesis and purification methods, which result in a highly stable and effective product .
If you have any more questions or need further details, feel free to ask!
properties
Molecular Formula |
C25H23ClN2O5S |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
1-[5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C25H23ClN2O5S/c1-5-32-24(15-6-8-16(9-7-15)25-28-27-14(2)34-25)23(29)19-11-10-18(33-19)17-12-20(30-3)22(26)21(13-17)31-4/h6-13,24H,5H2,1-4H3 |
InChI Key |
QQHJRLKSCSRMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C2=NN=C(S2)C)C(=O)C3=CC=C(O3)C4=CC(=C(C(=C4)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide](/img/structure/B10836957.png)
![3-[3-[(4,5-Dichloroimidazol-1-yl)methyl]phenyl]-5-[2-(1-phenylcyclohexyl)ethyl]-1,2,4-oxadiazole](/img/structure/B10836958.png)

![2-(2-Methyl-4-p-tolylpyrimido[1,2-b]indazol-3-yl)pentanoic acid](/img/structure/B10836968.png)
![ethyl 2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B10836970.png)
![phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836981.png)
![9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-4a,5,6,6a,7,8,9,10,10a,10b-decahydropyrimido[5,4-c][1,5]naphthyridine-2,4-dione](/img/structure/B10836984.png)
![4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B10836991.png)
![2-[[4-Hydroxy-1-[[4-(3-methoxyphenoxy)phenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837000.png)
![2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837007.png)
![2-[[4-Hydroxy-1-[[4-(5-methylpyridin-2-yl)oxyphenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837019.png)
![N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B10837025.png)
![tert-butyl N-[[2-fluoro-3-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methyl]carbamate](/img/structure/B10837028.png)
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)